molecular formula C21H22N4O4 B2866758 N3-D-Lys(Fmoc)-OH CAS No. 1994300-35-4

N3-D-Lys(Fmoc)-OH

Cat. No.: B2866758
CAS No.: 1994300-35-4
M. Wt: 394.431
InChI Key: QETYFSMTHHMLJP-LJQANCHMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N3-D-Lys(Fmoc)-OH, also known as N3-D-Lysine(Fmoc)-OH, is a derivative of lysine, an essential amino acid. This compound is commonly used in peptide synthesis due to its unique properties, which include the presence of an azide group (N3) and a fluorenylmethyloxycarbonyl (Fmoc) protecting group. The azide group allows for further functionalization through click chemistry, while the Fmoc group protects the amino group during peptide synthesis.

Scientific Research Applications

N3-D-Lys(Fmoc)-OH has a wide range of applications in scientific research:

    Peptide Synthesis:

    Bioconjugation: The azide group enables the compound to be used in bioconjugation reactions, linking biomolecules such as proteins and nucleic acids.

    Drug Development: It is utilized in the development of peptide-based drugs, where the azide group can be used for targeted delivery or imaging.

    Material Science: The compound is used in the synthesis of functional materials, such as hydrogels and polymers, through click chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N3-D-Lys(Fmoc)-OH typically involves the following steps:

    Protection of the Amino Group: The amino group of D-lysine is protected using the Fmoc group. This is achieved by reacting D-lysine with Fmoc-Cl (fluorenylmethyloxycarbonyl chloride) in the presence of a base such as sodium carbonate.

    Introduction of the Azide Group: The azide group is introduced by converting the ε-amino group of the protected lysine to an azide. This can be done using a diazotransfer reagent such as imidazole-1-sulfonyl azide hydrochloride.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Synthesis: Large quantities of D-lysine are reacted with Fmoc-Cl under controlled conditions to ensure complete protection of the amino group.

    Azide Introduction: The protected lysine is then treated with a diazotransfer reagent in a large-scale reactor to introduce the azide group.

    Purification: The final product is purified using techniques such as crystallization or chromatography to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

N3-D-Lys(Fmoc)-OH undergoes various chemical reactions, including:

    Substitution Reactions: The azide group can participate in nucleophilic substitution reactions, such as the Staudinger reduction, to form amines.

    Click Chemistry:

    Deprotection Reactions: The Fmoc group can be removed under basic conditions, typically using piperidine, to expose the free amino group.

Common Reagents and Conditions

    Fmoc Protection: Fmoc-Cl, sodium carbonate

    Azide Introduction: Imidazole-1-sulfonyl azide hydrochloride

    Click Chemistry: Copper(I) catalyst, alkyne

    Deprotection: Piperidine

Major Products

    Staudinger Reduction: Formation of primary amines

    Click Chemistry: Formation of triazoles

    Deprotection: Exposure of free amino group

Mechanism of Action

The mechanism of action of N3-D-Lys(Fmoc)-OH is primarily related to its functional groups:

    Azide Group: The azide group can undergo click chemistry reactions, forming stable triazole linkages. This allows for the conjugation of various molecules, facilitating targeted delivery and imaging in biological systems.

    Fmoc Group: The Fmoc group protects the amino group during peptide synthesis, preventing unwanted side reactions. It can be removed under basic conditions to expose the free amino group for further reactions.

Comparison with Similar Compounds

N3-D-Lys(Fmoc)-OH can be compared with other lysine derivatives:

    N3-Lys(Fmoc)-OH: Similar to this compound but with the L-lysine isomer. The D-isomer is often preferred in certain applications due to its resistance to enzymatic degradation.

    Fmoc-Lys(Boc)-OH: Contains a tert-butyloxycarbonyl (Boc) protecting group instead of an azide. Used in peptide synthesis but lacks the azide functionality for click chemistry.

    N3-Lys(Boc)-OH: Contains both an azide and a Boc protecting group. Used in peptide synthesis and bioconjugation but requires different deprotection conditions compared to Fmoc.

This compound stands out due to its combination of azide and Fmoc groups, making it highly versatile for various chemical and biological applications.

Properties

IUPAC Name

(2R)-2-azido-6-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4O4/c22-25-24-19(20(26)27)11-5-6-12-23-21(28)29-13-18-16-9-3-1-7-14(16)15-8-2-4-10-17(15)18/h1-4,7-10,18-19H,5-6,11-13H2,(H,23,28)(H,26,27)/t19-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QETYFSMTHHMLJP-LJQANCHMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCCCC(C(=O)O)N=[N+]=[N-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCCC[C@H](C(=O)O)N=[N+]=[N-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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